7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride
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Overview
Description
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride is a chemical compound with the molecular formula C10H11BrClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Bromination: The benzoxazine ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Spirocyclization: The brominated benzoxazine is then subjected to spirocyclization with a cyclopropane derivative under suitable conditions to form the spiro compound.
Hydrochloride Formation: Finally, the spiro compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride would involve scaling up the above synthetic route. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as optical or electronic characteristics.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares the benzoxazine core but lacks the spirocyclopropane moiety.
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another derivative with a different substituent at the 4-position.
Uniqueness
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can interact with targets in ways that other similar compounds cannot.
Properties
IUPAC Name |
7-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-7-1-2-8-9(5-7)13-10(3-4-10)6-12-8;/h1-2,5,12H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCKTSAKMZWTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C(O2)C=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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